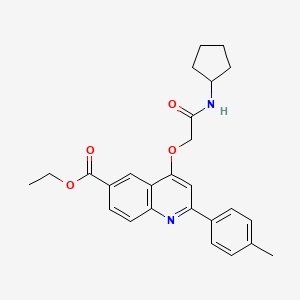

Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate, commonly known as CP94, is a selective antagonist of the serotonin receptor subtype 5-HT1B. It is a potent and specific inhibitor of the binding of serotonin to 5-HT1B receptors, making it a valuable tool for studying the physiological and biochemical effects of this receptor subtype.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Drug Development

Research into similar quinoline derivatives has highlighted their significance in drug development, particularly for their cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic effects, with some compounds exhibiting IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. This suggests that related compounds, including Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate, may have potential as therapeutic agents in oncology (Deady et al., 2003).

Antimicrobial and Antitumor Activities

Further, the synthesis and study of new thiazolo[5,4-b]quinoline derivatives have demonstrated significant antimicrobial and antitumor activities. These findings are critical as they open avenues for the development of new antimicrobial agents and cancer therapies based on quinoline derivatives. The structural features essential for antitumor activities, such as positive charge density and conformational flexibility, may guide the design of new compounds with enhanced efficacy (Alvarez-Ibarra et al., 1997).

Corrosion Inhibition

Apart from biomedical applications, quinoline derivatives have also been studied for their corrosion inhibition properties. For example, quinoxalines have been investigated as corrosion inhibitors for copper in nitric acid media, showcasing the versatility of quinoline derivatives in industrial applications as well (Zarrouk et al., 2014).

Optical Applications

On the technological front, the design and synthesis of quinoline derivatives for photodiode applications have been explored, indicating their potential in the development of optical materials and devices. This research demonstrates the broad applicability of quinoline derivatives, spanning from therapeutic uses to materials science (Elkanzi et al., 2020).

Eigenschaften

IUPAC Name |

ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-2-(4-methylphenyl)quinoline-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4/c1-3-31-26(30)19-12-13-22-21(14-19)24(32-16-25(29)27-20-6-4-5-7-20)15-23(28-22)18-10-8-17(2)9-11-18/h8-15,20H,3-7,16H2,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGRPCJCOBQJCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3CCCC3)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-(cyclopentylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2362617.png)

![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)

![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)

![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)